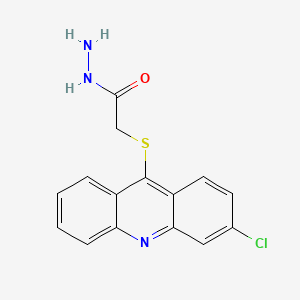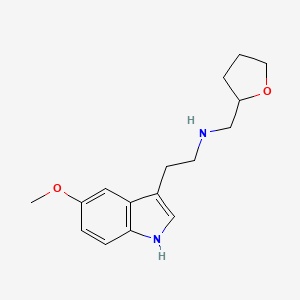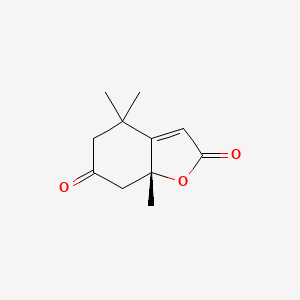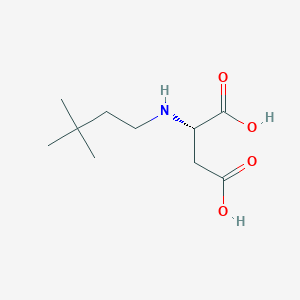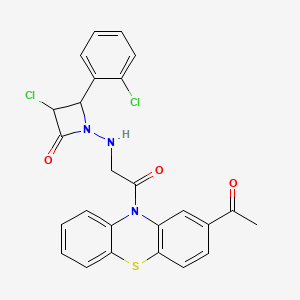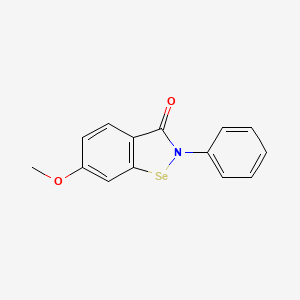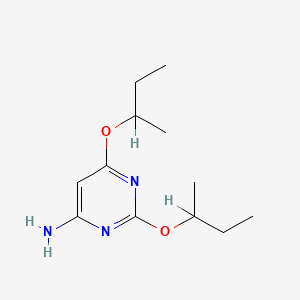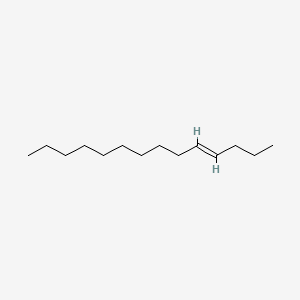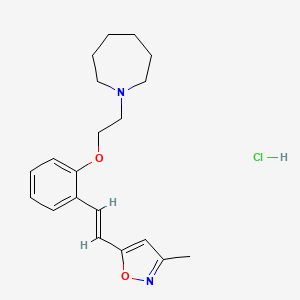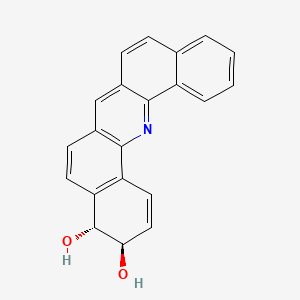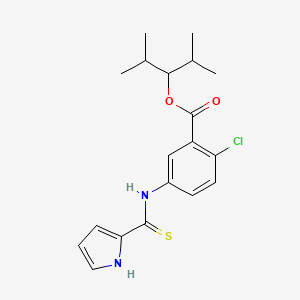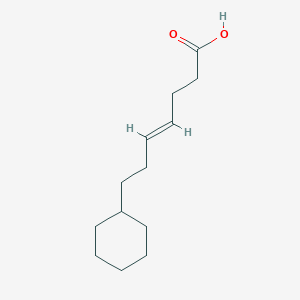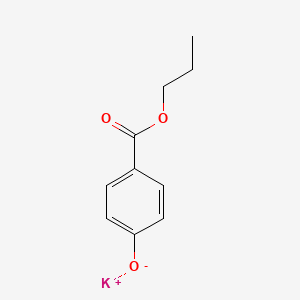
Potassium propyl 4-oxidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium propyl 4-oxidobenzoate, also known as potassium propyl 4-hydroxybenzoate, is a chemical compound with the molecular formula C10H11KO3 and a molecular weight of 218.29 g/mol. It is commonly used as a preservative in various industries, including cosmetics and pharmaceuticals, due to its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium propyl 4-oxidobenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with propanol, followed by neutralization with potassium hydroxide. The reaction typically occurs under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where 4-hydroxybenzoic acid and propanol are reacted in the presence of a catalyst. The resulting ester is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Potassium propyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic conditions.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 4-hydroxybenzoic acid.
Reduction: The major product is propanol.
Substitution: The major product depends on the nucleophile used; for example, with hydroxide ions, the product is 4-hydroxybenzoic acid.
Scientific Research Applications
Potassium propyl 4-oxidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a preservative in chemical formulations to prevent microbial growth.
Biology: It is used in biological studies to investigate its antimicrobial properties.
Medicine: It is used in pharmaceutical formulations as a preservative to extend the shelf life of products.
Industry: It is used in the cosmetics industry as a preservative in various personal care products.
Mechanism of Action
The antimicrobial activity of potassium propyl 4-oxidobenzoate is primarily due to its ability to disrupt microbial cell membranes . The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . This mechanism is effective against a wide range of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- Potassium methyl 4-oxidobenzoate
- Potassium ethyl 4-oxidobenzoate
- Potassium butyl 4-oxidobenzoate
Uniqueness
Potassium propyl 4-oxidobenzoate is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective as a preservative in various formulations . Compared to its methyl and ethyl counterparts, it offers better solubility and antimicrobial efficacy .
Properties
CAS No. |
84930-16-5 |
|---|---|
Molecular Formula |
C10H11KO3 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
potassium;4-propoxycarbonylphenolate |
InChI |
InChI=1S/C10H12O3.K/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 |
InChI Key |
TUMYXYVXTFDMTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


